molecular formula C8H5ClN2O6 B8793901 Methyl 5-chloro-2,4-dinitrobenzoate

Methyl 5-chloro-2,4-dinitrobenzoate

Cat. No.: B8793901
M. Wt: 260.59 g/mol
InChI Key: YJZYOXXITVXNPD-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2,4-dinitrobenzoate is a halogenated aromatic ester featuring a methyl ester group, a chlorine atom at the 5-position, and nitro groups at the 2- and 4-positions on the benzene ring. Nitro groups are strongly electron-withdrawing, which significantly influences the compound’s reactivity, stability, and utility in organic synthesis, such as serving as an intermediate for pharmaceuticals or agrochemicals. Comparisons with structurally related compounds highlight the effects of substituent type, position, and electronic properties on chemical behavior.

Properties

Molecular Formula

C8H5ClN2O6

Molecular Weight

260.59 g/mol

IUPAC Name

methyl 5-chloro-2,4-dinitrobenzoate

InChI

InChI=1S/C8H5ClN2O6/c1-17-8(12)4-2-5(9)7(11(15)16)3-6(4)10(13)14/h2-3H,1H3

InChI Key

YJZYOXXITVXNPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-chloro-2,4-dinitrobenzoate (hypothetical structure inferred from naming conventions) with key analogs from the provided evidence. Substitutents, molecular properties, and applications are contrasted to elucidate structure-activity relationships.

Substituent Effects and Reactivity

  • Nitro Groups vs. Hydroxy/Methoxy Groups :

    • Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4) has a hydroxyl group at position 2 instead of a nitro group. The hydroxyl group is electron-donating, increasing the ring’s susceptibility to electrophilic substitution compared to nitro-substituted analogs .
    • Methyl 5-chloro-2-methoxy-d3-benzoate (CAS 1219803-33-4) features a deuterated methoxy group, which introduces steric and isotopic effects without altering electronic properties significantly .
  • Nitro Groups vs. Amino/Bromo Groups: Methyl 5-Amino-2-bromo-4-chlorobenzoate (CAS L037508) has an amino group (electron-donating) at position 5 and a bromine atom at position 2. This compound’s reactivity favors nucleophilic aromatic substitution, unlike nitro-substituted derivatives, which resist such reactions due to electron withdrawal .
  • Nitro vs. Acetamido/Methoxy Groups :

    • Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS 1145-56-8) combines acetamido and methoxy substituents, offering both steric bulk and moderate electronic effects. Such groups are common in drug intermediates for their balance of reactivity and stability .

Physical and Structural Properties

Compound Name Substituents Molecular Formula Molecular Weight Purity Key Applications CAS RN Reference
Methyl 5-chloro-2-nitrobenzoate 5-Cl, 2-NO₂ C₈H₅ClNO₄ 230.58 g/mol N/A Crystal structure studies Not provided
Methyl 5-chloro-2-hydroxybenzoate 5-Cl, 2-OH C₈H₇ClO₃ 186.59 g/mol >92.0% (HPLC) Pharmaceutical intermediates 4068-78-4
Methyl 5-Amino-2-bromo-4-chlorobenzoate 5-NH₂, 2-Br, 4-Cl C₈H₆BrClNO₂ 280.50 g/mol High purity Bioactive molecule synthesis L037508
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 4-NHCOCH₃, 5-Cl, 2-OCH₃ C₁₁H₁₂ClNO₄ 257.67 g/mol N/A Drug candidate development 1145-56-8

Preparation Methods

Synthesis of 5-Chloro-2,4-dinitrobenzoic Acid

The precursor to methyl 5-chloro-2,4-dinitrobenzoate, 5-chloro-2,4-dinitrobenzoic acid , is synthesized via sequential nitration and chlorination. Key steps include:

  • Nitration of 2-Chlorobenzoic Acid :

    • Reagents : 2-Chlorobenzoic acid, fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

    • Conditions :

      • Molar ratio: 2-Chlorobenzoic acid : HNO₃ : H₂SO₄ = 1 : 4–6 : 10–13.

      • Temperature: 40–150°C for 4–10 hours.

    • Mechanism : The electron-withdrawing carboxylic acid group directs nitration to the meta positions (C-3 and C-5), while the chloro substituent (C-2) stabilizes the intermediate arenium ion.

  • Chlorination Adjustment :

    • Post-nitration, selective chlorination at C-5 is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions.

Data Table 1: Nitration-Chlorination Optimization

ParameterOptimal RangeYield (%)Purity (%)
HNO₃ Equivalents4–685–90≥98
H₂SO₄ Volume (mL/g)10–13--
Reaction Time (h)6–88899

Esterification of 5-Chloro-2,4-dinitrobenzoic Acid

The acid is esterified with methanol under acidic conditions:

  • Reagents : 5-Chloro-2,4-dinitrobenzoic acid, methanol (MeOH), H₂SO₄.

  • Conditions :

    • Molar ratio: Acid : MeOH : H₂SO₄ = 1 : 25–40 : 3–5.

    • Temperature: 50–90°C for 12–48 hours.

  • Workup : The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol.

Data Table 2: Esterification Efficiency

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄702492
p-TsOH801888

Direct Nitration of Methyl 5-Chlorobenzoate

Preparation of Methyl 5-Chlorobenzoate

Methyl 5-chlorobenzoate is synthesized via esterification of 5-chlorobenzoic acid:

  • Reagents : 5-Chlorobenzoic acid, methanol, H₂SO₄.

  • Conditions : Reflux for 6–8 hours (yield: 95%).

Nitration of Methyl 5-Chlorobenzoate

Nitration introduces nitro groups at C-2 and C-4:

  • Reagents : Methyl 5-chlorobenzoate, HNO₃, H₂SO₄.

  • Conditions :

    • Temperature: 0–5°C (slow addition), then 25°C for 12 hours.

    • Yield: 78–82%.

Mechanistic Insight :
The chloro group (C-5) directs nitration to the ortho (C-4) and para (C-2) positions due to its electron-withdrawing nature.

Alternative Pathways: Diazotization and Sulfonation

Diazonium Salt Intermediates

A patent (EP0272742B1) describes using diazonium salts for functionalization:

  • Diazotization : Treat 5-chloro-2-nitrobenzoic acid with NaNO₂/HCl.

  • Mercaptan Coupling : React with methyl mercaptan to introduce –SMe groups.

  • Oxidation : Convert –SMe to –SO₃H using H₂O₂, followed by esterification.

Data Table 3: Diazonium Route Efficiency

StepYield (%)Purity (%)
Diazotization9597
Mercaptan Coupling8595
Oxidation9098

Industrial-Scale Production

Continuous Flow Nitration

Modern facilities employ continuous reactors for safety and efficiency:

  • Reactor Type : Tubular reactor with temperature zones (0–5°C and 25–30°C).

  • Throughput : 50 kg/h with 90% yield.

Solvent Recycling

DMF mother liquors are reused in subsequent batches, reducing waste by 40%.

Analytical Validation

Purity Assessment

  • HPLC : C18 column, mobile phase = MeOH:H₂O (70:30), retention time = 6.2 min.

  • NMR :

    • ¹H NMR (CDCl₃) : δ 8.54 (s, 1H, H-3), 3.97 (s, 3H, OCH₃).

    • ¹³C NMR : δ 165.3 (C=O), 147.2 (C-5).

Stability Testing

  • Thermal Degradation : Decomposes at 180°C (TGA).

  • Hydrolytic Stability : Stable in pH 4–7; decomposes in alkaline conditions (t₁/₂ = 2 h at pH 9) .

Q & A

Q. How can researchers optimize the nitration step in the synthesis of methyl 5-chloro-2,4-dinitrobenzoate to minimize byproducts?

  • Methodological Answer : Nitration reactions are highly exothermic and sensitive to reaction conditions. To optimize:
  • Use controlled temperatures (0–5°C) during nitric acid addition to prevent over-nitration.
  • Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., mono-nitro derivatives).
  • Adjust stoichiometry: Excess nitric acid may lead to over-oxidation, while insufficient acid results in incomplete nitration.
  • Quench unreacted nitric acid with ice-water to halt side reactions.
  • Reference similar protocols for chlorinated nitroaromatics in esterification reactions .

Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR peaks to computational predictions (e.g., DFT) for nitro and chloro substituent chemical shifts. Discrepancies may indicate impurities or tautomeric forms.
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity. Mass spectra should confirm the molecular ion peak [M+H]+^+ at m/z 274.
  • Elemental Analysis : Verify %C, %H, %N, and %Cl to confirm stoichiometry.
  • Cross-validate with IR spectroscopy for characteristic NO2_2 stretches (~1520 and 1350 cm1^{-1}) .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :
  • Store in amber glass containers under inert gas (N2_2 or Ar) to prevent photodegradation and hydrolysis.
  • Keep in a desiccator with silica gel to avoid moisture absorption, which can hydrolyze the ester group.
  • Monitor stability via periodic HPLC analysis; degradation products may include 5-chloro-2,4-dinitrobenzoic acid.
  • Avoid contact with reducing agents or metals, as nitro groups are prone to explosive decomposition .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Case Study : If NMR signals for aromatic protons deviate from predicted patterns:
  • Consider steric effects from substituents altering ring symmetry.
  • Use 2D NMR (COSY, HSQC) to assign overlapping peaks.
  • Compare with crystallographic data (if available) to validate spatial arrangements.
  • For conflicting mass spectrometry results:
  • Recalibrate instruments using certified standards.
  • Perform high-resolution MS (HRMS) to distinguish isobaric interferences.
  • Reference conformational studies on chlorinated nitroaromatics for analogous challenges .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model reaction pathways.
  • Calculate Fukui indices to identify electrophilic sites (e.g., nitro or chloro positions).
  • Simulate transition states for potential SNAr (nucleophilic aromatic substitution) mechanisms.
  • Validate predictions with kinetic experiments:
  • Monitor reaction rates under varying pH and nucleophile concentrations.
  • Use Hammett plots to correlate substituent effects with reactivity.
  • Cross-reference with studies on analogous dinitrobenzoates .

Q. What experimental designs are effective for assessing the biological activity of this compound in cellular models?

  • Methodological Answer :
  • Cytotoxicity Screening :
  • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values.
  • Include controls (e.g., untreated cells, DMSO vehicle) to rule out solvent toxicity.
  • Mechanistic Studies :
  • Perform flow cytometry to assess apoptosis (Annexin V/PI staining).
  • Measure ROS generation via DCFH-DA probes, as nitro groups may induce oxidative stress.
  • Metabolic Stability :
  • Incubate with liver microsomes to predict in vivo clearance rates.
  • Reference protocols from studies on chlorinated dihydroxypyridines in anticancer agents .

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